molecular formula C21H23ClN2O2 B4035827 N-(3'-chloro-3-biphenylyl)-1-propionyl-4-piperidinecarboxamide

N-(3'-chloro-3-biphenylyl)-1-propionyl-4-piperidinecarboxamide

Cat. No.: B4035827
M. Wt: 370.9 g/mol
InChI Key: CTQOJFWQEJBMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3'-chloro-3-biphenylyl)-1-propionyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H23ClN2O2 and its molecular weight is 370.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.1448057 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Probes and Ligand Binding

  • N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally similar compound, was investigated for its interaction with cannabinoid receptors, serving as a potent antagonist. This research aids in understanding receptor binding sites and offers a pharmacological probe for studying cannabinoid receptor-mediated effects (Lan et al., 1999).
  • The radiolabeled analogue, 123I-labeled N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251), explores in vivo brain cannabinoid CB1 receptor binding, showcasing the utility of such compounds in neuroimaging and receptor localization studies (Gatley et al., 1996).

Chemical Synthesis and Catalysis

  • Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, suggesting their utility in developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
  • L-Piperazine-2-carboxylic acid derived N-formamide acts as a highly enantioselective Lewis basic catalyst for hydrosilylation of N-aryl imines, highlighting the chemical application in stereoselective synthesis (Wang et al., 2006).

Interaction Studies and Mechanism of Action

  • Molecular interaction studies of antagonists like SR141716 with the CB1 cannabinoid receptor provide insights into the conformational analysis and pharmacophore models, helping in the design of receptor-specific drugs (Shim et al., 2002).

Bioactivity and Medicinal Chemistry

  • Research on benzamides and their metal complexes for potential antibacterial applications showcases the broad spectrum of activities that compounds like N-(3'-chloro-3-biphenylyl)-1-propionyl-4-piperidinecarboxamide could have, including their structural characterization and bioactivity studies (Khatiwora et al., 2013).

Properties

IUPAC Name

N-[3-(3-chlorophenyl)phenyl]-1-propanoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-2-20(25)24-11-9-15(10-12-24)21(26)23-19-8-4-6-17(14-19)16-5-3-7-18(22)13-16/h3-8,13-15H,2,9-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQOJFWQEJBMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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